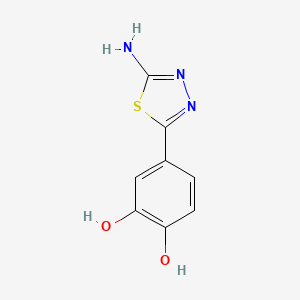

4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol” is a compound that has been studied for its potential biological activities . It has been used in the synthesis of new amines exhibiting anti-convulsant activity . It is also a part of the 1,3,4-thiadiazole derivatives, which have shown potential as urease inhibitors .

Synthesis Analysis

The compound can be synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The synthesis process has been reported to yield high isolated yields .Chemical Reactions Analysis

The major fragmentation pathway in most derivatives involved the cleavage of the S C2 and N–N bonds of 1,3,4-thiadiazole ring .科学的研究の応用

Solvent Effects on Molecular Aggregation : Studies have demonstrated that the solvent used can significantly affect the molecular aggregation of compounds like 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, showing different spectral forms induced by changes in compound concentration and aggregation effects (Matwijczuk et al., 2016).

Molecular Organization in Liposome Systems : Research on compounds from the 1,3,4-thiadiazole group, including 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, has shown that fluorescence measurements in dipalmitoylphosphatidylcholine liposome systems can reveal insights into their molecular organization, influenced by changes in phase transition (Kluczyk et al., 2016).

Fluorescence Studies and Molecular Aggregation : Fluorescence studies of these compounds in various solvents have highlighted the impact of molecular aggregation, amino group position, and charge transfer effects on their fluorescence characteristics (Matwijczuk et al., 2018).

Keto/Enol Equilibrium and Tautomeric Forms : Solvent polarizability has been shown to influence the keto/enol equilibrium of bioactive molecules from the 1,3,4-thiadiazole group. The equilibrium observed is both solvent- and temperature-dependent, with significant effects from molecular substituents (Matwijczuk et al., 2017).

Antibacterial and Antifungal Properties : Some derivatives of 4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol have shown promising antibacterial and antifungal activities against various microorganisms, suggesting potential for therapeutic applications (Narayana et al., 2006).

Antifungal Activity Mechanism : Detailed studies on the antifungal mechanism of compounds from this group, such as 4-(5-Methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol, have revealed their potential to disrupt cell wall biogenesis in pathogenic fungi (Chudzik et al., 2019).

Lipophilicity and Antiproliferative Activity : The lipophilicity of antiproliferative active compounds from the 4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,3-diols group and their relationships with biological activity have been explored, indicating potential applications in cancer therapy (Niewiadomy et al., 2010).

将来の方向性

特性

IUPAC Name |

4-(5-amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2S/c9-8-11-10-7(14-8)4-1-2-5(12)6(13)3-4/h1-3,12-13H,(H2,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLRSEAOZQCCMNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NN=C(S2)N)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4E)-2-chloro-6-ethoxy-4-[morpholin-4-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/no-structure.png)